1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one
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Overview
Description
1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one is a heterocyclic organic compound featuring a thiazolidine ring. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities
Preparation Methods
The synthesis of 1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one typically involves the condensation of an aldehyde with a thiol and an amine. One common method is the reaction of 2-ethylthiazolidine with ethanone under controlled conditions . Industrial production methods often employ green chemistry principles to enhance yield, selectivity, and purity while minimizing environmental impact .
Chemical Reactions Analysis
1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon or nitrogen atoms, often using halogenated reagents.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields .
Scientific Research Applications
1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.
Thiazolidine-2-thione: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
521317-00-0 |
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Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
1-[(2S)-2-ethyl-1,3-thiazolidin-3-yl]ethanone |
InChI |
InChI=1S/C7H13NOS/c1-3-7-8(6(2)9)4-5-10-7/h7H,3-5H2,1-2H3/t7-/m0/s1 |
InChI Key |
PHJUXEINVBUAET-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@H]1N(CCS1)C(=O)C |
Canonical SMILES |
CCC1N(CCS1)C(=O)C |
Origin of Product |
United States |
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